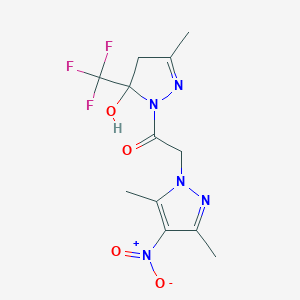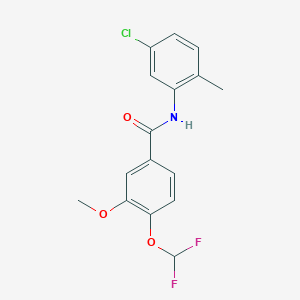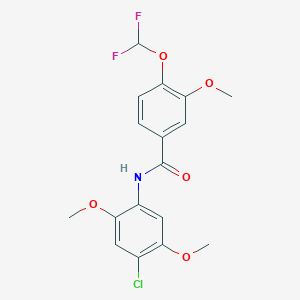![molecular formula C15H16ClN3O3 B279834 ethyl 4-{[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate](/img/structure/B279834.png)
ethyl 4-{[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-{[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate, commonly known as Pyrazole, is a heterocyclic organic compound that has been extensively studied due to its potential therapeutic applications. Pyrazole has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antipyretic, and antitumor properties. In
作用機序
Pyrazole exerts its biological effects through several mechanisms. It has been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response. Pyrazole also inhibits the activity of mitogen-activated protein kinases (MAPKs), which are involved in the activation of inflammatory cells. Additionally, Pyrazole has been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism and cellular stress response.
Biochemical and Physiological Effects:
Pyrazole has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). Pyrazole also has been shown to modulate the expression of genes involved in cell proliferation, apoptosis, and angiogenesis. Additionally, Pyrazole has been shown to exhibit neuroprotective effects by reducing the production of pro-inflammatory cytokines and oxidative stress.
実験室実験の利点と制限
Pyrazole has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Pyrazole is also relatively inexpensive and readily available. However, Pyrazole has some limitations for lab experiments. It has low solubility in water, which can limit its use in aqueous solutions. Pyrazole also has a short half-life, which can limit its effectiveness in vivo.
将来の方向性
Pyrazole has several potential future directions for research. It has been suggested that Pyrazole may have potential therapeutic applications in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Pyrazole also has potential applications in the treatment of cancer, as it has been shown to exhibit antitumor properties. Additionally, Pyrazole has been suggested to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease, due to its neuroprotective effects. Further research is needed to explore the full potential of Pyrazole in these areas.
合成法
The synthesis of Pyrazole can be achieved through several methods, including the reaction of 4-chloro-1,3-dimethyl-5-pyrazolone with ethyl 4-aminobenzoate in the presence of a base or the reaction of 4-chloro-1,3-dimethyl-5-pyrazolone with ethyl 4-aminobenzoate in the presence of a catalyst. These methods have been extensively studied and optimized to produce high yield and purity of Pyrazole.
科学的研究の応用
Pyrazole has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, antipyretic, and antitumor properties. Pyrazole has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and reduce the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are key enzymes involved in the inflammatory response. Pyrazole has also been shown to exhibit analgesic and antipyretic properties by inhibiting the production of prostaglandins, which are involved in pain and fever.
特性
分子式 |
C15H16ClN3O3 |
|---|---|
分子量 |
321.76 g/mol |
IUPAC名 |
ethyl 4-[(4-chloro-2,5-dimethylpyrazole-3-carbonyl)amino]benzoate |
InChI |
InChI=1S/C15H16ClN3O3/c1-4-22-15(21)10-5-7-11(8-6-10)17-14(20)13-12(16)9(2)18-19(13)3/h5-8H,4H2,1-3H3,(H,17,20) |
InChIキー |
XUGHEQHMYJVHDO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C(=NN2C)C)Cl |
正規SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C(=NN2C)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-chloro-N-[1-[(3-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-3-nitro-1H-pyrazole-5-carboxamide](/img/structure/B279752.png)

![4-(difluoromethoxy)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B279755.png)
![Ethyl 5-(5-chlorothiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B279757.png)
![4-bromo-1,5-dimethyl-N-[3-(4-morpholinylmethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B279758.png)

![ethyl 3-{[(3-fluorobenzyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B279761.png)
![5-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B279763.png)
![4-chloro-N-[1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B279765.png)

![3-[(4-ethoxyphenoxy)methyl]-N-(5-methyl-1,2-oxazol-3-yl)benzamide](/img/structure/B279767.png)

![2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone](/img/structure/B279770.png)